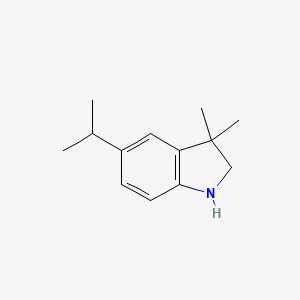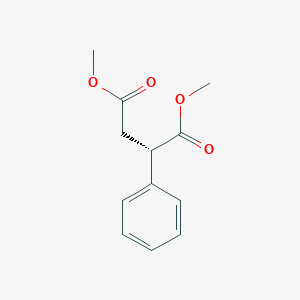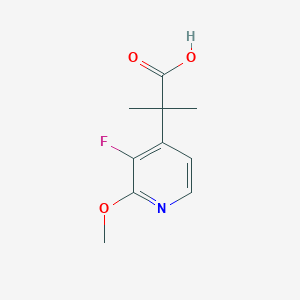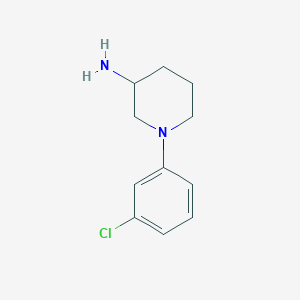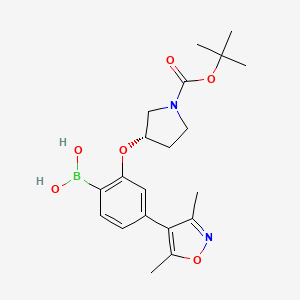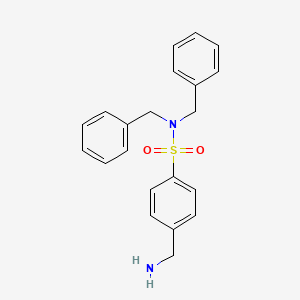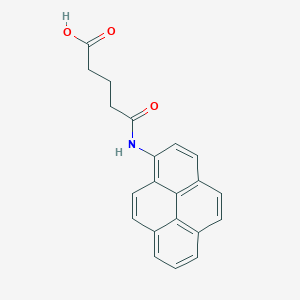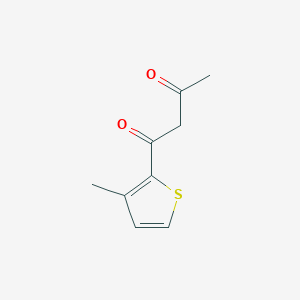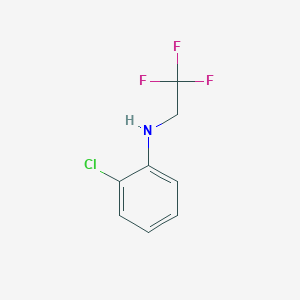
(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine typically involves the reaction of 2-chlorophenylamine with 2,2,2-trifluoroethylamine under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding amides or nitriles.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .
Major Products Formed
Major products formed from these reactions include amides, nitriles, and substituted phenyl derivatives. These products are often used as intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine is used as a building block for the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable tool in the development of new therapeutic agents .
Medicine
In medicine, this compound derivatives are explored for their potential anti-inflammatory, antimicrobial, and anticancer activities. These derivatives are tested in various biological assays to evaluate their efficacy and safety .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Chloro-phenyl)-(2,2,2-trifluoro-ethyl)-amine include:
- 2-Chlorophenylacetyl chloride
- 2-Chlorophenylhydrazine hydrochloride
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
Uniqueness
What sets this compound apart from these similar compounds is its trifluoroethylamine group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in various scientific and industrial applications .
Properties
Molecular Formula |
C8H7ClF3N |
|---|---|
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
JBCJFVRYAMVDOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
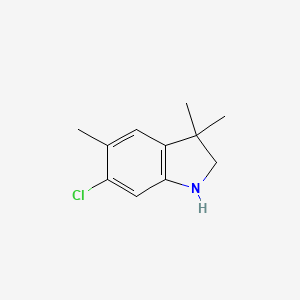
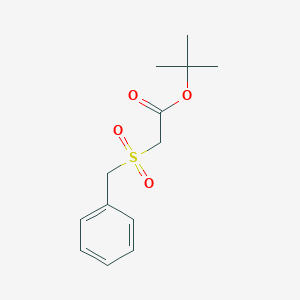
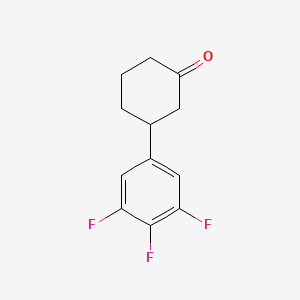
![2-(1-(N,N-Dimethylsulfamoyl)azetidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13085914.png)

